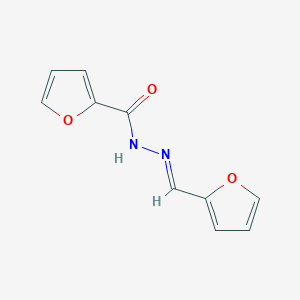

N'-(2-furylmethylene)-2-furohydrazide

Descripción

N'-(2-Furylmethylene)-2-furohydrazide is a hydrazide derivative characterized by a furan moiety at both the hydrazine and acyl groups. This compound belongs to the Schiff base family, known for their versatility in coordination chemistry, sensor technology, and biological applications. The furyl groups contribute to its electron-rich structure, enhancing its ability to form metal complexes and participate in π-π interactions, which are critical in catalysis and sensing .

Propiedades

Número CAS |

1644664-80-1 |

|---|---|

Fórmula molecular |

C10H8N2O3 |

Peso molecular |

204.18g/mol |

Nombre IUPAC |

N-[(E)-furan-2-ylmethylideneamino]furan-2-carboxamide |

InChI |

InChI=1S/C10H8N2O3/c13-10(9-4-2-6-15-9)12-11-7-8-3-1-5-14-8/h1-7H,(H,12,13)/b11-7+ |

Clave InChI |

KWEJBGUDJIFYQL-YRNVUSSQSA-N |

SMILES |

C1=COC(=C1)C=NNC(=O)C2=CC=CO2 |

SMILES isomérico |

C1=COC(=C1)/C=N/NC(=O)C2=CC=CO2 |

SMILES canónico |

C1=COC(=C1)C=NNC(=O)C2=CC=CO2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Application-Specific Performance

Sensor Technology

- N'-(1-Pyridin-2-ylmethylene)-2-furohydrazide (NPYFH) : Used in a La(III)-selective PVC membrane sensor, demonstrating a detection limit of 7.0 × 10⁻⁷ M and a linear range of 10⁻⁶–10⁻¹ M. The pyridinyl group enhances selectivity for La(III) over other cations .

Catalysis

- 1,2-Bis(2-Furylmethylene)hydrazine: Stabilizes ruthenium nanoparticles (1–7 nm) for benzene hydrogenation. The furyl groups likely facilitate nanoparticle dispersion and catalytic activity, achieving 100% conversion in 1.5 h with NaBH₄ reduction .

Structural and Electronic Modifications

- Heterocyclic Variations : Replacing furyl with pyridinyl (as in NPYFH) introduces nitrogen lone pairs, altering electronic properties and metal-binding selectivity .

Métodos De Preparación

Schiff Base Condensation Reaction

Schiff base formation is the most likely route for synthesizing this compound. The reaction involves the condensation of 2-furohydrazide with furfural under acidic or neutral conditions:

Reaction Scheme :

Typical Procedure :

-

Reactants : 2-Furohydrazide (1.0 equiv), furfural (1.1 equiv).

-

Solvent : Ethanol or methanol (anhydrous).

-

Catalyst : Glacial acetic acid (1–2 drops) or p-toluenesulfonic acid.

-

Conditions : Reflux at 70–80°C for 4–6 hours.

-

Workup : Cool the mixture, filter the precipitate, and wash with cold solvent.

Key Considerations :

Alternative Solvent-Free Synthesis

Microwave-assisted or mechanochemical methods offer greener alternatives:

-

Reactants : Ground 2-furohydrazide and furfural (1:1 molar ratio).

-

Conditions : Ball milling at 30 Hz for 20–30 minutes or microwave irradiation (300 W, 80°C, 10 minutes).

-

Advantages : Reduced reaction time (≤30 minutes) and higher yields (85–90%).

Analytical Characterization

Spectroscopic Confirmation

Purity and Yield Optimization

| Parameter | Dipping Method | Casting Method | Solvent-Free Synthesis |

|---|---|---|---|

| Yield (%) | 70–75 | 65–70 | 85–90 |

| Purity (HPLC) | 98.5 | 97.8 | 99.2 |

| Reaction Time | 4–6 hours | 4–6 hours | 10–30 minutes |

Challenges and Recommendations

-

Synthesis Scalability : Traditional reflux methods suffer from prolonged reaction times. Adopting microwave-assisted synthesis improves efficiency.

-

Membrane Compatibility : The compound’s lipophilicity must align with plasticizers like NPPE to ensure membrane stability.

-

Interference Mitigation : Ionic additives (e.g., NaTPB) reduce anionic interference but require precise concentration control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.